molecular formula C15H15NO2 B560423 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine CAS No. 223386-36-5

4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine

Cat. No. B560423
M. Wt: 241.29
InChI Key: HXJQPOSPRKZPGS-UHFFFAOYSA-N
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Description

“4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine” is a chemical compound with the molecular formula C16H16O3 . It is also known as Pterostilbene . This compound is a potent, selective, and competitive inhibitor of cytochrome P450 1B1, an enzyme overexpressed in certain tumors .


Synthesis Analysis

The synthesis of “4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine” has been reported in the literature . The compound was synthesized from 3,4-dihydroxybenzaldehyde in five steps with an overall yield of 33% . The spectral data for the synthetic compound were found to be in good agreement with those of the natural product .


Molecular Structure Analysis

The molecular structure of “4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine” consists of 16 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 256.30 .

Scientific Research Applications

Photoluminescent and Magnetic Properties

  • Study Title : 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine (TTF-CH=CH-Py) radical cation salts containing poly(beta-diketonate) rare earth complexes: synthesis, crystal structure, photoluminescent and magnetic properties.
  • Key Findings : This study delves into the synthesis and characterization of compounds involving 4-(2-tetrathiafulvalenyl-ethenyl)pyridine ligand (TTF-CH=CH-Py) and tris(1,1,1,5,5,5-hexafluoroacetylacetonate)Ln(III). These compounds display intriguing photoluminescent and magnetic properties, making them potential materials for use in advanced technological applications.
  • Source : Pointillart et al., 2009, Inorganic Chemistry
  • Study Title : New Tetrathiafulvalene-π-Spacer-Acceptor Derivatives: Synthesis, Crystal Structure, Optical and Electrochemical Properties.
  • Key Findings : The study focuses on the synthesis of derivatives of 4-[2-tetrathiafulvalenyl-ethenyl]pyridine and their optical and electrochemical properties. This research is significant in understanding the molecular structure and properties of such compounds, which can be crucial in material science and related fields.
  • Source : Andreu et al., 2000, European Journal of Organic Chemistry
  • Study Title : New organic binary solids with phenolic coformers for NLO applications.
  • Key Findings : This paper presents the synthesis and characterization of binary adducts involving derivatives of 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine for nonlinear optical (NLO) applications. The findings are significant for the development of advanced materials in optics and photonics.
  • Source : Draguta et al., 2015, Journal of Molecular Structure

Future Directions

The compound “4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine” has been identified as a potential cholesterol ester transfer protein inhibitor . This suggests potential applications in the treatment of dyslipidemia . Future research could focus on further exploring this potential therapeutic application, as well as investigating other potential uses for this compound.

properties

IUPAC Name

4-[2-(3,5-dimethoxyphenyl)ethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-17-14-9-13(10-15(11-14)18-2)4-3-12-5-7-16-8-6-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJQPOSPRKZPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741568
Record name 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine

CAS RN

223386-36-5
Record name 4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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